6-Azaspiro[4.5]decan-10-one
Description
6-Azaspiro[4.5]decan-10-one is a bicyclic compound featuring a spiro junction between a piperidine ring (6-membered) and a cyclohexanone ring (5-membered). This structure is characterized by a nitrogen atom at the 6-position and a ketone group at the 10-position (Figure 1). The compound has garnered attention due to its role as a key intermediate in the asymmetric synthesis of bioactive natural products, such as halichlorine and pinnaic acid, which exhibit anti-inflammatory and neuroprotective properties . Its rigid spirocyclic framework enhances stereochemical control during synthesis, making it valuable for constructing complex alkaloids .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
6-azaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-10-9(8)5-1-2-6-9/h10H,1-7H2 |
InChI Key |
OSIFDSUEMXOYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)CCCN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Heteroatoms
Key Observations :
- Heteroatom Impact : The substitution of nitrogen (e.g., 6,9-diaza) or sulfur alters electronic properties and reactivity. For example, sulfur-containing spirocycles (e.g., 1,4-dithiaspiro) exhibit distinct redox behavior compared to nitrogen-dominated analogues .
- Pharmacological Relevance : While this compound is primarily a synthetic intermediate, its diaza variant (6,9-diazaspiro) lacks reported bioactivity, suggesting that nitrogen positioning critically influences target engagement .
Pharmacologically Active Analogues
Key Observations :
- DAT Inhibitors: 2,7-Diazaspiro derivatives demonstrate the importance of nitrogen placement for CNS targets. The diaza configuration enhances binding affinity to DAT compared to mono-aza variants .
- Ring Size Effects : 6-Azaspiro[2.5]octane derivatives highlight how reduced ring size ([2.5] vs. [4.5]) improves metabolic stability, critical for MAGL inhibitor development .
Key Observations :
- Storage : Hygroscopicity in diaza compounds necessitates desiccated storage, unlike the parent 6-azaspiro analogue .
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